

An In-Depth Technical Guide to the Chemical Class of Propiophenones

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Compound of Interest

Compound Name: 3-(3-Methoxyphenyl)-3'-methylpropiophenone

CAS No.: 898774-40-8

Cat. No.: B1629571

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Abstract

Propiophenone, a simple aryl alkyl ketone, represents a foundational scaffold in organic and medicinal chemistry. Characterized by a phenyl ring attached to a propanoyl group, its structure offers a versatile platform for synthetic modification, leading to a vast array of derivatives with significant pharmacological applications. This technical guide provides a comprehensive exploration of the propiophenone core, from its fundamental physicochemical properties and synthesis to its chemical reactivity and critical role as a precursor in the development of therapeutic agents. We delve into established and modern synthetic protocols, explain the mechanistic rationale behind key transformations, and highlight the structure-activity relationships that govern the biological effects of its derivatives. This document is intended to serve as a vital resource for professionals engaged in chemical synthesis and drug discovery, offering both foundational knowledge and field-proven insights.

Chapter 1: The Propiophenone Core: Structure and Physicochemical Properties

Propiophenone, systematically named 1-phenyl-1-propanone, is an aromatic ketone with the molecular formula $C_9H_{10}O$.^[1] The molecule consists of a propanoyl group (a three-carbon acyl group) bonded to a phenyl ring.^[1] This structural arrangement, featuring a carbonyl group conjugated with an aromatic system, dictates its chemical behavior and physical characteristics.

The carbonyl carbon is sp^2 hybridized, resulting in a trigonal planar geometry around this center.^[2] However, steric interactions between the carbonyl oxygen and the ortho hydrogens of the phenyl ring cause the carbonyl group to be oriented slightly out of the plane of the benzene ring.^[2]

Propiophenone is a colorless to pale yellow liquid at room temperature, possessing a characteristic sweet, floral odor.^{[1][3][4][5]} It is largely insoluble in water but demonstrates miscibility with common organic solvents like ethanol, ether, and benzene.^{[1][3]}

Table 1: Key Physicochemical Properties of Propiophenone

Property	Value	References
CAS Number	93-55-0	[3][4]
Molecular Formula	$C_9H_{10}O$	[1][3]
Molar Mass	134.18 g/mol	[1][3]
Appearance	Colorless to light yellow liquid	[1][4]
Density	$\sim 1.01 \text{ g/cm}^3$ (at 20-25°C)	[1][4]
Melting Point	17-21 °C (63-70 °F)	[1][4]
Boiling Point	218 °C (424 °F)	[1][3]
Solubility in Water	Insoluble ($\sim 0.2\%$ at 20°C)	[1][3]

The unique properties of the propiophenone scaffold make it an essential building block in various fields, including the fragrance industry and, most notably, pharmaceutical synthesis.[1][5][6]

Chapter 2: Synthesis of Propiophenones

The synthesis of propiophenones is a cornerstone of organic chemistry, with several established methods. The choice of synthetic route often depends on the desired substitution pattern, scale, and available starting materials.

Friedel-Crafts Acylation: The Industrial Standard

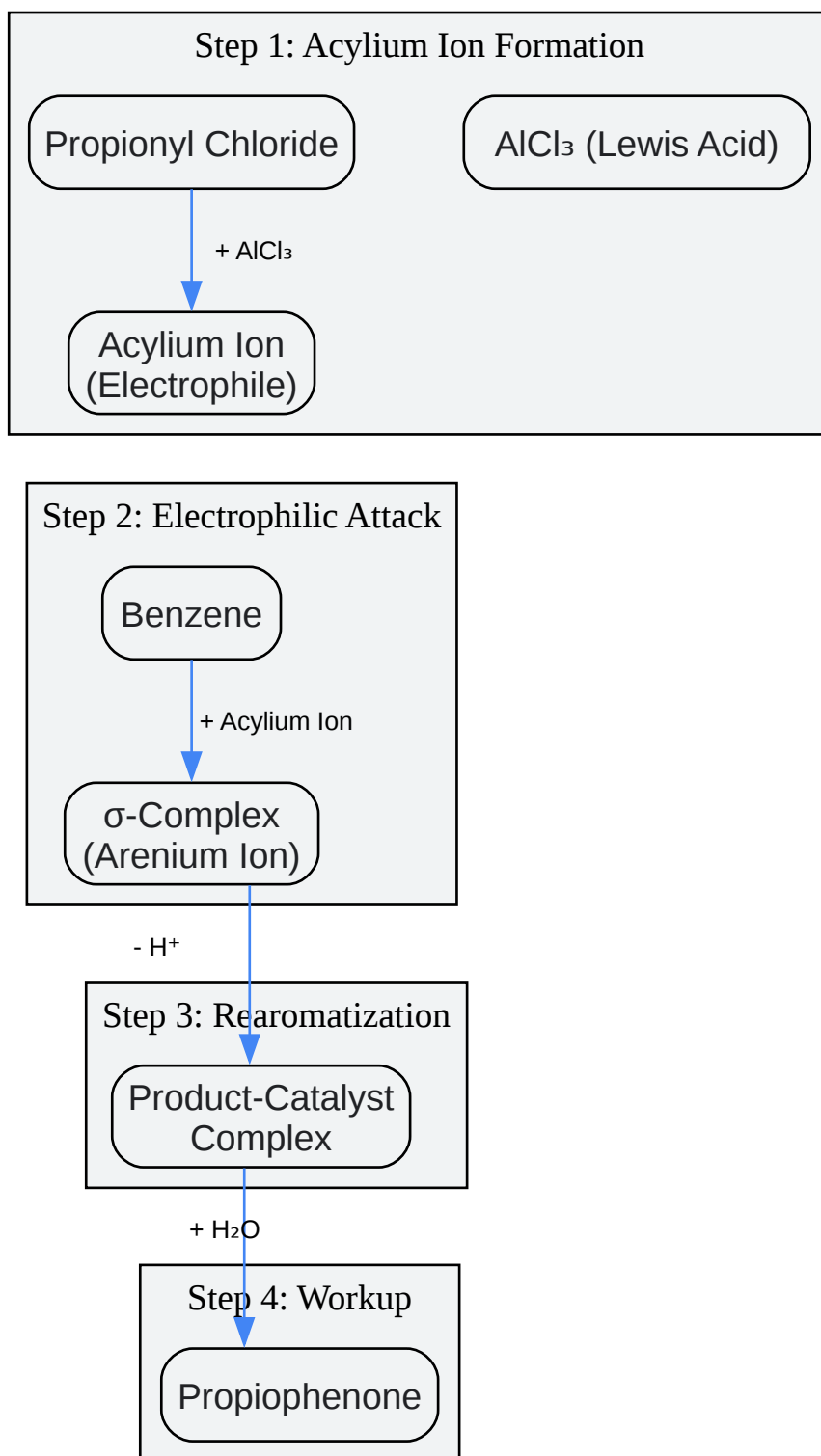
The most prevalent and industrially significant method for synthesizing propiophenone is the Friedel-Crafts acylation of benzene using propionyl chloride or propionic anhydride.[1][3][7][8] This reaction is an electrophilic aromatic substitution catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl_3).[1][8]

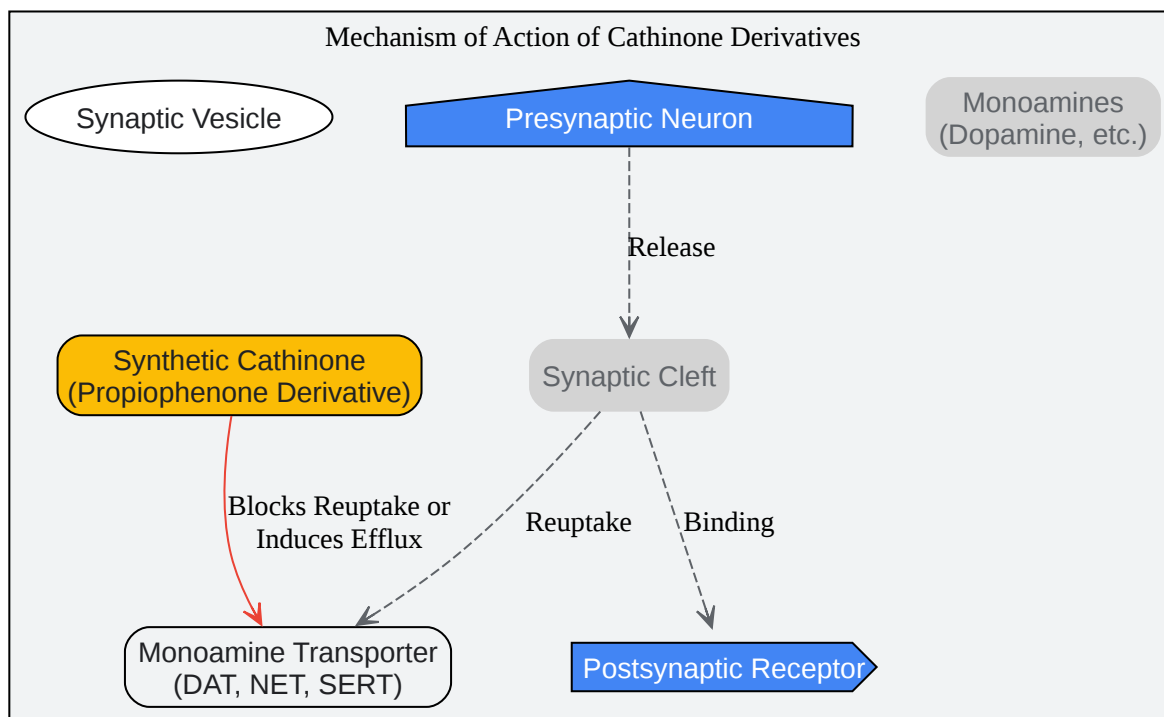
Causality Behind Experimental Choices:

- **Lewis Acid Catalyst (AlCl_3):** The catalyst is crucial for generating the highly electrophilic acylium ion from the propionyl chloride. The Lewis acid coordinates to the chlorine atom, polarizing the C-Cl bond and facilitating its cleavage to form the resonance-stabilized acylium ion ($\text{CH}_3\text{CH}_2\text{C}\equiv\text{O}^+$).[8][9]
- **Anhydrous Conditions:** Friedel-Crafts reactions must be conducted under strictly anhydrous conditions. Lewis acids like AlCl_3 react vigorously with water, which would quench the catalyst and halt the reaction.[9]
- **Solvent:** A non-reactive, dry solvent such as dichloromethane (CH_2Cl_2) or carbon disulfide (CS_2) is typically used.[9]
- **Workup:** The reaction is quenched with a cold, dilute acid (e.g., HCl). This step serves two purposes: it destroys any remaining AlCl_3 and protonates the aluminum-ketone complex, liberating the final propiophenone product.[9]

A key advantage of Friedel-Crafts acylation over its counterpart, Friedel-Crafts alkylation, is the absence of carbocation rearrangements. Furthermore, the product ketone is less reactive than

the starting benzene ring, which prevents polysubstitution.[9]





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